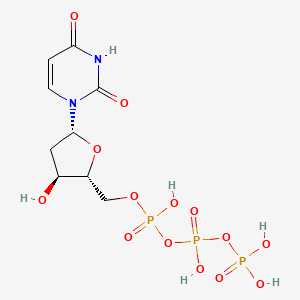

![molecular formula C7H12ClF2N B1141603 3,3-Difluoro-8-azabicyclo[3.2.1]octane CAS No. 1234616-11-5](/img/structure/B1141603.png)

3,3-Difluoro-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

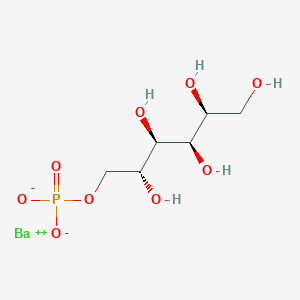

3,3-Difluoro-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H12ClF2N . It is a white solid and is used in various chemical reactions. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of compounds related to 3,3-Difluoro-8-azabicyclo[3.2.1]octane includes innovative methods for constructing similar bicyclic structures. For example, desymmetrization via ring-closing metathesis has been employed for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit common in natural products. Additionally, efficient syntheses from pyroglutamic acid highlight the versatility of approaches to constructing azabicyclo[3.2.1]octane derivatives.Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds has been elucidated through various spectroscopic methods. NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules.Chemical Reactions Analysis

Chemical reactions involving 3,3-Difluoro-8-azabicyclo[3.2.1]octane derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry.Physical And Chemical Properties Analysis

3,3-Difluoro-8-azabicyclo[3.2.1]octane is a white solid . It has a molecular weight of 183.63 . The compound should be stored at 0-8°C .Applications De Recherche Scientifique

Application in the Synthesis of Tropane Alkaloids

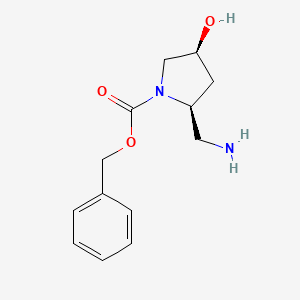

- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application or Experimental Procedures: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes: This research has led to the development of new synthetic methodologies and the synthesis of a wide array of biologically active tropane alkaloids .

Application in Drug Discovery

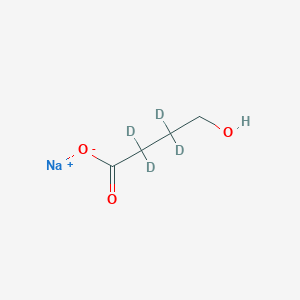

- Summary of the Application: The 2-azabicyclo[3.2.1]octane system, which is similar to the 8-azabicyclo[3.2.1]octane system, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application or Experimental Procedures: The unique structure of the 2-azabicyclo[3.2.1]octane system can make it a challenging scaffold to acquire . However, various synthetic approaches have been developed to access this bicyclic architecture .

- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has been used in the total synthesis of several target molecules .

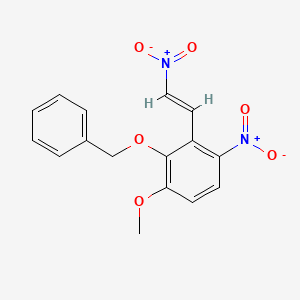

Application in the Synthesis of 8-Oxabicyclo Octanes

- Summary of the Application: A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers has been developed, allowing the efficient construction of 8-oxabicyclo octanes and their analogs .

- Methods of Application or Experimental Procedures: This process is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .

- Results or Outcomes: This method has a wide substrate scope, making it a versatile tool for the synthesis of 8-oxabicyclo octanes .

Safety And Hazards

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that 3,3-Difluoro-8-azabicyclo[3.2.1]octane and related compounds may continue to be an area of interest in future research.

Propriétés

IUPAC Name |

3,3-difluoro-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJFMHVBXXBGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-8-azabicyclo[3.2.1]octane | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)